molecular formula C20H18N2O2 B2798774 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione CAS No. 890642-53-2

2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione

Cat. No.: B2798774
CAS No.: 890642-53-2
M. Wt: 318.376
InChI Key: SBYNUKPARJDXAC-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked via a methylene bridge to a 2,3,5-trimethylindole moiety.

Properties

IUPAC Name

2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNUKPARJDXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired isoindoline-1,3-dione derivative. Industrial production methods often involve solventless conditions to adhere to green chemistry principles .

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity . This interaction can influence various signaling pathways in the brain, leading to its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Isoindole-1,3-dione 2,3,5-Trimethylindole (methylene-linked) Carbonyl (C=O), aromatic methyl groups
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) Isoindole-1,3-dione 2-Methylimidazole (phenyl-linked) Carbonyl (C=O), imidazole
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) Isoindole-1,3-dione Phenyl hydrazone (ethylidene-linked) Carbonyl (C=O), hydrazone, aromatic
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Chloro, methyl, carboxylic acid Carboxylic acid, halogen, methyl

Key Observations :

  • The target compound’s trimethylindole group contrasts with imidazole (16) or hydrazone (17a) substituents in analogs, altering electronic and steric profiles.
  • Unlike 7-chloro-3-methylindole-2-carboxylic acid , the target lacks a carboxylic acid group, reducing hydrogen-bonding capacity but increasing hydrophobicity.

Key Observations :

  • Compound 16 achieved a high yield (95%) due to efficient cyclocondensation, whereas 17a ’s lower yield (49%) reflects challenges in hydrazone formation .

Physicochemical Properties

Table 3: Analytical Data Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Features (δ, ppm)
16 215–217 1781, 1704 2.62 (s, CH3), 7.49–7.54 (m, Ar-H)
17a 185–187 1783, 1711 2.30/2.63 (s, CH3), 9.87 (s, NH)
17b 208–210 1783, 1714 3.12 (s, SO2CH3), 9.98 (s, NH)
Target Compound* N/A ~1770–1710 (estimated) Expected: 2–3 ppm (CH3), 7–8 ppm (Ar-H)

*Note: Data for the target compound are extrapolated from analogs.

Key Observations :

  • The trimethylindole group in the target compound would likely downfield-shift aromatic protons (δ ~7–8 ppm) compared to 16 ’s imidazole-linked system.
  • Sulfonamide derivatives like 17b exhibit distinct IR peaks (~1714 cm⁻¹) due to electron-withdrawing substituents , whereas the target’s methyl groups may reduce carbonyl polarization.

Notes

Limitations : Direct data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthesis Challenges : The trimethylindole group’s steric hindrance may complicate coupling reactions, necessitating optimized catalysts or conditions.

Research Gaps : Further studies are needed to elucidate the target compound’s spectroscopic, thermal, and biological profiles.

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